{[(But-3-en-2-yl)sulfanyl]methyl}benzene
Description
{[(But-3-en-2-yl)sulfanyl]methyl}benzene is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a methylsulfanyl group linked to a but-3-en-2-yl moiety. The compound’s unique electronic and steric properties arise from the conjugation of the sulfur atom’s lone pairs with the π-system of the vinyl group and the benzene ring.
Properties
CAS No. |
75238-62-9 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
but-3-en-2-ylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H14S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI Key |
VUNVVSFCYUGONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(But-3-en-2-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with but-3-en-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(But-3-en-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
{[(But-3-en-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[(But-3-en-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest analogs include sulfanyl-substituted benzene derivatives with varying substituents on the sulfur atom or benzene ring. Key comparisons are outlined below:
Key Observations :
Computational and Crystallographic Analysis
- Software Tools : SHELXL and AutoDock4 are critical for analyzing molecular geometry and docking studies. For example:
- The vinyl group’s dihedral angle relative to the benzene ring could be refined using SHELXL to predict conformational stability.
- AutoDock4 simulations might reveal enhanced binding affinity of the target compound’s unsaturated moiety to enzymes compared to saturated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
